Predicted Lipophilicity (LogP) Comparison: 6-Bromo-8-ethylquinoline-3,4-diamine vs. Unsubstituted Quinoline-3,4-diamine
The 8-ethyl substituent in 6-bromo-8-ethylquinoline-3,4-diamine contributes significant lipophilicity relative to the unsubstituted quinoline-3,4-diamine scaffold . The predicted LogP of 2.7241 for the target compound reflects the additive effect of the ethyl group, which is entirely absent in the parent quinoline-3,4-diamine (CAS 87751-33-5, MW 159.19) . This difference is relevant for partitioning into hydrophobic enzyme binding pockets and for membrane permeability.
| Evidence Dimension | Predicted octanol-water partition coefficient (LogP) – lipophilicity indicator |
|---|---|
| Target Compound Data | Predicted LogP = 2.7241; calculated TPSA = 64.93 |
| Comparator Or Baseline | Quinoline-3,4-diamine (CAS 87751-33-5): no 8-alkyl substituent; expected LogP significantly lower |
| Quantified Difference | Estimated ΔLogP > 2.0 log units (class-level inference based on addition of ethyl group to quinoline core; precise comparator value not located) |
| Conditions | In silico prediction (vendor-reported calculated LogP); no experimental LogD7.4 data available |
Why This Matters
For medicinal chemistry programs targeting hydrophobic kinase ATP-binding pockets, a LogP difference of >2 units can translate into substantially different cellular permeability and target engagement profiles, directly affecting hit-to-lead prioritization.
